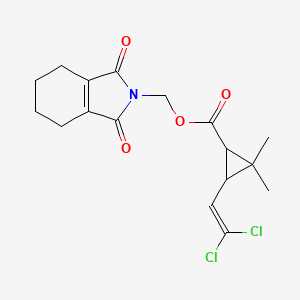
1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two methoxy groups and a nitrophenoxyethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethoxybenzene and 4-nitrophenol.
Etherification: The 4-nitrophenol is reacted with an appropriate alkylating agent to form 4-nitrophenoxyethyl bromide.
Coupling Reaction: The 4-nitrophenoxyethyl bromide is then coupled with 1,2-dimethoxybenzene in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of advanced materials, such as polymers and resins.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene depends on its specific application. For example:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Material Properties: The presence of methoxy and nitrophenoxy groups can influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-4-ethylbenzene: Similar structure but lacks the nitrophenoxy group.
1,2-Dimethoxy-4-nitrobenzene: Similar structure but lacks the ethyl group.
1,4-Dimethoxy-2-nitrobenzene: Different substitution pattern on the benzene ring.
Uniqueness
1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene is unique due to the presence of both methoxy and nitrophenoxyethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H17NO5 |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
1,2-dimethoxy-4-[2-(4-nitrophenoxy)ethyl]benzene |
InChI |
InChI=1S/C16H17NO5/c1-20-15-8-3-12(11-16(15)21-2)9-10-22-14-6-4-13(5-7-14)17(18)19/h3-8,11H,9-10H2,1-2H3 |
Clé InChI |
RQCKCRAEROMLFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


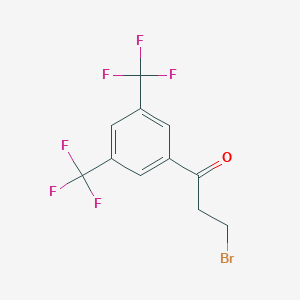

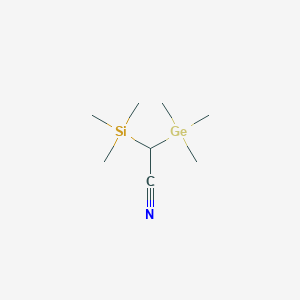

![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)
![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)
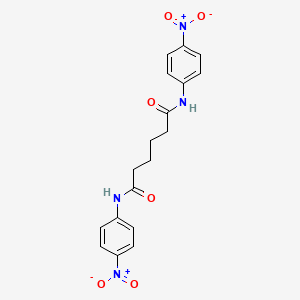
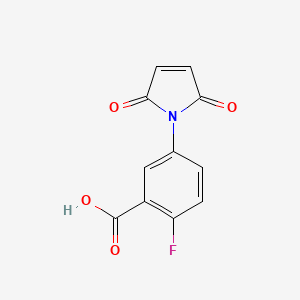

![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B14067688.png)
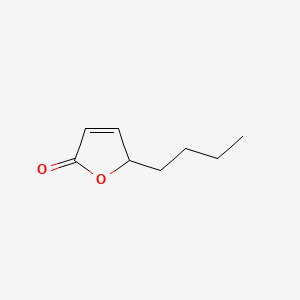

![2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14067694.png)
